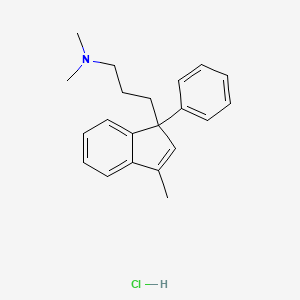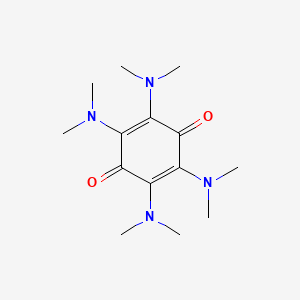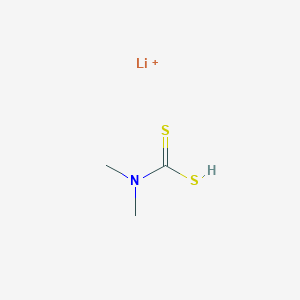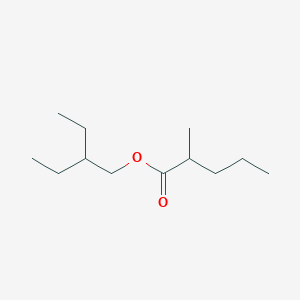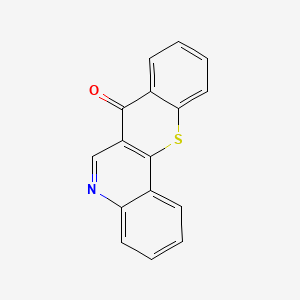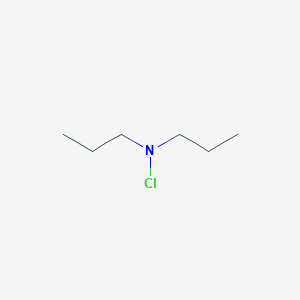
N,N-Dipropylhypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropylhypochlorous amide is a chemical compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has two propyl groups attached to the nitrogen atom, making it a secondary amide. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropylhypochlorous amide can be achieved through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl chloride with dipropylamine.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles in the presence of a base like sodium hydroxide, followed by the reaction with dipropylamine.
Use of Dehydrating Agents: Dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond between a carboxylic acid and dipropylamine.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dipropylhypochlorous amide undergoes several types of chemical reactions:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form the corresponding carboxylic acid and dipropylamine.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carboxylic acid and dipropylamine.
Reduction: Corresponding amine.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dipropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dipropylhypochlorous amide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMA): Used in similar applications as DMF but with different solvent properties.
Uniqueness
N,N-Dipropylhypochlorous amide is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other amides. Its dipropyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specialized applications .
Propiedades
Número CAS |
5775-34-8 |
|---|---|
Fórmula molecular |
C6H14ClN |
Peso molecular |
135.63 g/mol |
Nombre IUPAC |
N-chloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
ZLARYUDVCNJSFV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



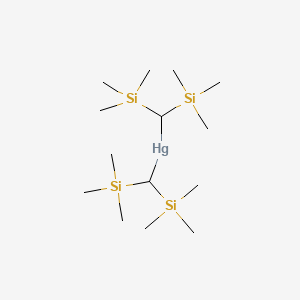
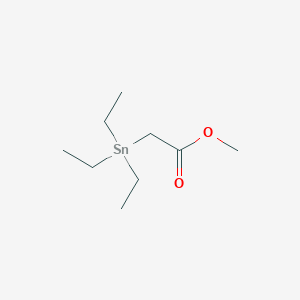

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

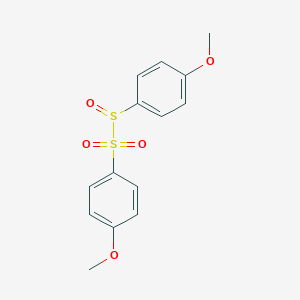
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
